Methyl 2-bromo-5-(thiazol-2-YL)benzoate
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Overview
Description
Methyl 2-bromo-5-(thiazol-2-yl)benzoate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-5-nitrobenzoic acid with thioamide under specific conditions to form the thiazole ring . The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and thiazole ring formation processes. These methods are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-(thiazol-2-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in redox reactions.
Electrophilic and Nucleophilic Reactions: The aromatic ring and the thiazole ring can undergo electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and solvents such as ethanol or acetonitrile. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation reactions can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Methyl 2-bromo-5-(thiazol-2-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies to understand the biological activity of thiazole derivatives and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-(thiazol-2-yl)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-(1H-imidazol-2-yl)benzoate: Similar in structure but contains an imidazole ring instead of a thiazole ring.
Methyl 5-bromo-2-methylbenzoate: Lacks the thiazole ring and has different biological activities.
Uniqueness
Methyl 2-bromo-5-(thiazol-2-yl)benzoate is unique due to the presence of the thiazole ring, which imparts specific biological activities and chemical reactivity. The thiazole ring’s ability to undergo various chemical reactions and interact with biological targets makes this compound particularly valuable in medicinal chemistry and industrial applications .
Biological Activity
Methyl 2-bromo-5-(thiazol-2-YL)benzoate is a compound of significant interest in medicinal chemistry, particularly due to its thiazole moiety, which is associated with a variety of biological activities. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.
Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. Thiazole derivatives often exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The presence of bromine and methoxy groups in the structure can enhance its biological efficacy through various mechanisms.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. The thiazole ring is particularly effective against bacteria and fungi.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 4.0 mM | |
Escherichia coli | 3.5 mM | |
Candida albicans | 3.92–4.01 mM | |
Aspergillus niger | 4.01–4.23 mM |
The compound showed promising activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent. Additionally, it exhibited antifungal activity against Candida albicans and Aspergillus niger, although the effectiveness was lower compared to standard antifungal drugs like fluconazole.
Anticancer Activity
Research has indicated that compounds containing thiazole rings can also possess anticancer properties. This compound has been tested against various cancer cell lines.
Table 2: Anticancer Activity Data
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
HCT-116 (Colon Cancer) | <30 | |
HepG2 (Liver Cancer) | <25 | |
U251 (Glioblastoma) | <20 |
The compound demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate the precise pathways involved.
Enzyme Inhibition
The thiazole moiety is also known for its ability to inhibit specific enzymes that are crucial in various biological processes. This compound has been investigated for its enzyme-inhibitory potential.
Table 3: Enzyme Inhibition Data
Enzyme | Inhibition Type | IC50 (µM) | Reference |
---|---|---|---|
Cyclin-dependent kinase (CDK) | Competitive | 15 | |
Carbonic anhydrase | Non-competitive | 10 |
The compound showed competitive inhibition against CDKs, which are vital for cell cycle regulation, and non-competitive inhibition against carbonic anhydrase, suggesting potential applications in cancer therapy and other diseases.
Case Studies
A recent study highlighted the synthesis and biological evaluation of various thiazole derivatives, including this compound. The findings indicated that modifications on the thiazole ring significantly affected both antimicrobial and anticancer activities, emphasizing the importance of structure-activity relationships (SARs) in drug development .
Properties
Molecular Formula |
C11H8BrNO2S |
---|---|
Molecular Weight |
298.16 g/mol |
IUPAC Name |
methyl 2-bromo-5-(1,3-thiazol-2-yl)benzoate |
InChI |
InChI=1S/C11H8BrNO2S/c1-15-11(14)8-6-7(2-3-9(8)12)10-13-4-5-16-10/h2-6H,1H3 |
InChI Key |
VWWUMJWUNCCXTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=NC=CS2)Br |
Origin of Product |
United States |
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